2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride

Description

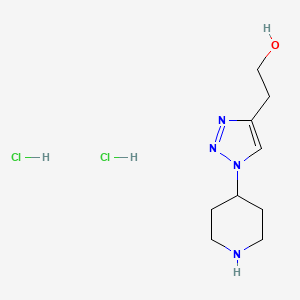

2-(1-Piperidin-4-yltriazol-4-yl)ethanol dihydrochloride is a synthetic compound featuring a piperidine ring fused with a triazole moiety, an ethanol side chain, and a dihydrochloride salt.

Properties

IUPAC Name |

2-(1-piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.2ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;;/h7,9-10,14H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMKGHCBGBBMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=N2)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride involves several steps. One common method includes the cyclization of piperidine derivatives. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 232.71 g/mol. Its structure features a piperidine ring connected to a triazole moiety, which is known for its ability to interact with biological targets.

1. Antitumor Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antitumor properties. For instance, research has shown that triazole-piperidine hybrids can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs can lead to apoptosis in cancer cells, making this compound a candidate for cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests potential use in developing new antimicrobial agents .

3. Autotaxin Inhibition

Another significant application is the inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which is implicated in various pathological conditions such as cancer and fibrosis. Compounds similar to 2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride have been identified as potential autotaxin inhibitors, providing a pathway for treating diseases associated with LPA signaling .

Therapeutic Potential

1. Neurological Disorders

Given the piperidine component's established role in modulating neurotransmitter systems, this compound may hold promise for treating neurological disorders such as anxiety and depression. Research into similar compounds has shown modulation of serotonin receptors, indicating potential antidepressant effects .

2. Inflammation and Pain Management

The anti-inflammatory properties of triazole derivatives suggest their utility in pain management therapies. By targeting inflammatory pathways, these compounds could provide relief in conditions such as arthritis or chronic pain syndromes .

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis begins with commercially available piperidine and azides.

- Cycloaddition Reaction: A [3+2] cycloaddition reaction forms the 1,2,3-triazole ring.

- Coupling Reaction: The triazole is coupled with the piperidine moiety.

- Salt Formation: Finally, the compound is converted into its dihydrochloride salt form to enhance solubility and stability.

Industrial methods may utilize flow chemistry techniques to improve scalability and efficiency .

Antitumor Activity Study

A study published in BioScience Trends investigated the efficacy of triazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of triazole derivatives, demonstrating significant inhibition against drug-resistant bacterial strains. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-(1-Piperidin-4-yltriazol-4-yl)ethanol dihydrochloride with analogous compounds:

*Assumed formula based on name; †Estimated based on structural analogs.

Pharmacological and Physicochemical Properties

- Hydroxyzine Dihydrochloride: A first-generation antihistamine (H1 receptor antagonist) with sedative and anxiolytic effects. Its piperazine-ethoxyethanol structure contributes to moderate lipophilicity and CNS penetration .

- Levocetirizine Dihydrochloride : A second-generation antihistamine with higher selectivity for H1 receptors and reduced sedation due to its carboxylic acid group, which limits blood-brain barrier penetration .

- Decloxizine Dihydrochloride : An antihistamine with a diphenylmethyl-piperazine structure, enhancing receptor binding through hydrophobic interactions .

- However, the dihydrochloride salt and ethanol group suggest moderate solubility in polar solvents, similar to Hydroxyzine .

Biological Activity

2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The structure of this compound consists of a piperidine ring connected to a triazole moiety. The synthesis typically involves the following steps:

- Formation of the Triazole Ring : This can be achieved through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Coupling with Piperidine : The piperidine component is introduced through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, possibly through the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation . The mechanism involves altering gene expression patterns that promote cell cycle arrest and apoptosis.

Neurological Effects

Another area of interest is the compound's effects on neurological pathways. Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act on various receptors, influencing neurotransmission and cellular signaling pathways.

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study conducted on several bacterial strains showed that derivatives similar to 2-(1-Piperidin-4-yltriazol-4-yl)ethanol exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Line Study : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Neuroprotection Study : Research involving neurodegenerative models indicated that the compound could mitigate neuronal damage caused by oxidative stress, suggesting its role as a neuroprotective agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(1-Piperidin-4-yltriazol-4-yl)ethanol; dihydrochloride, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by piperidine substitution and ethanol functionalization. Optimization may include adjusting reaction temperature (e.g., 60–80°C for triazole formation), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (e.g., Cu(I) catalysts). Yield improvements can be achieved via real-time monitoring using HPLC or LC-MS to track intermediate formation . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How can researchers assess the purity of 2-(1-Piperidin-4-yltriazol-4-yl)ethanol; dihydrochloride, and what analytical techniques are critical for validation?

- Methodological Answer : Purity is validated via:

- HPLC/LC-MS : To detect impurities <0.1% using C18 columns and gradient elution with acetonitrile/water + 0.1% TFA.

- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) confirm structural integrity and identify residual solvents.

- TLC : Comparative analysis against reference standards (e.g., silica gel plates with toluene:methanol:acetic acid (10:2:1)) under UV detection .

Intermediate Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, buffer pH, or solvent effects). Researchers should:

- Standardize Assay Conditions : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and validate cytotoxicity thresholds via MTT assays.

- Cross-Validate with Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based functional readouts (e.g., cAMP or calcium flux).

- Apply Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or trends obscured by experimental noise .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify hygroscopicity risks.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Research Questions

Q. What computational approaches are effective for predicting the compound’s binding affinity to neurological targets (e.g., GPCRs or ion channels)?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with homology-built GPCR structures.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding pocket stability and free energy landscapes (MM-PBSA/GBSA).

- Machine Learning : Train models on existing GPCR-ligand datasets to predict off-target effects .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration while retaining target specificity?

- Methodological Answer :

- Lipophilicity Optimization : Adjust logP values (2–3) via substituent modifications (e.g., fluorine or methyl groups) while monitoring polar surface area (PSA <90 Ų).

- Transporter-Mediated Uptake : Screen for P-gp efflux using Caco-2 or MDCK-MDR1 cell models.

- In Silico BBB Prediction : Tools like SwissADME or BBB Predictor validate permeability .

Q. What experimental frameworks are recommended for elucidating the compound’s metabolic pathways in hepatic models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) or hepatocytes, using NADPH cofactors. Identify Phase I/II metabolites via UPLC-QTOF-MS.

- CYP450 Inhibition Assays : Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks.

- Isotopic Labeling : Use -labeled compound to trace metabolic fate in vivo .

Methodological Best Practices

Q. How should researchers integrate high-throughput screening (HTS) data with mechanistic studies for this compound?

- Methodological Answer :

- HTS Hit Triage : Prioritize hits using cheminformatics filters (e.g., PAINS, aggregators) and confirm activity in dose-response assays.

- Target Deconvolution : Apply thermal shift assays (TSA) or affinity purification mass spectrometry (AP-MS) to identify binding partners.

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. What are the key considerations for scaling up synthesis from milligram to gram quantities without compromising purity?

- Methodological Answer :

- Process Chemistry Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., triazole cyclization).

- Crystallization Control : Use anti-solvent precipitation (e.g., water addition to DMF) to enhance crystal uniformity.

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) to maintain impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.